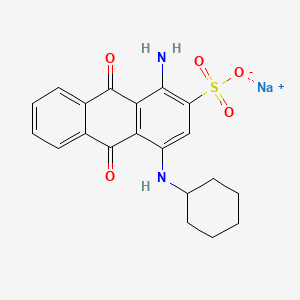
Acid Blue 62
Overview
Description
Acid Blue 62: is a synthetic dye belonging to the anthraquinone class of dyes. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent lightfastness properties. This compound is also used in various other applications, including cosmetics and biological staining.
Mechanism of Action
Target of Action
Acid Blue 62 (AB-62) is an acid dye that primarily targets organic molecules, either natural or synthetic, that impart color to the material to which they are applied . They contain chromophores in their structure, which are unsaturated groups connected to systems with conjugated double bonds .
Mode of Action
AB-62 interacts with its targets through a process known as photodegradation . This process involves the use of a photoreactor, which is built up with low-pressure Hg lamps . The operational parameters of the process, such as irradiation time, irradiation power, and hydrogen peroxide concentration, are set as factors for the construction of the models .
Biochemical Pathways
The primary biochemical pathway affected by AB-62 is the photodegradation process . Both irradiation time and power have a pronounced effect on the photodegradation efficiency, which is measured through the spectrophotometric determination of the concentration of the dyes in the solutions .
Pharmacokinetics
It’s known that ab-62 has a strong binding affinity to surfaces, which can lead to the formation of particulates or aggregates . This property may influence its distribution and elimination in the environment.
Result of Action
The result of AB-62’s action is the coloration of the material to which it is applied. Its staining effect can be removed by sepiolite . In a photodegradation process, AB-62 solutions achieved percentages of photodegradation of 88.2% and 36.4% .
Action Environment
The action of AB-62 is influenced by environmental factors such as the presence of sepiolite, which can remove its staining effect . Additionally, the efficiency of the photodegradation process is influenced by factors such as irradiation time, irradiation power, and hydrogen peroxide concentration .
Biochemical Analysis
Biochemical Properties
Acid Blue 62 plays a significant role in biochemical reactions, particularly in the context of enzymatic degradation. One of the key enzymes that interact with this compound is laccase, an oxidoreductase enzyme. Laccase catalyzes the oxidation of this compound, leading to its decolorization. This interaction is crucial for the bioremediation of dye-contaminated wastewater, as laccase can break down the dye into less harmful compounds . Additionally, this compound can interact with other oxidizing agents, facilitating various biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In microbial cells, the dye can be taken up and metabolized, leading to changes in cell function. For instance, this compound can influence cell signaling pathways by interacting with cellular receptors and enzymes. This interaction can result in altered gene expression and cellular metabolism, potentially leading to oxidative stress and changes in cellular homeostasis . In higher organisms, the dye’s impact on cells can vary depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The dye can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access . Additionally, the dye can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the dye is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can degrade into smaller compounds, which may have different biochemical properties and effects. Long-term exposure to the dye in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including oxidative stress and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the dye may have minimal impact on cellular function and overall health. At higher doses, this compound can induce toxic effects, including oxidative stress, tissue damage, and alterations in metabolic pathways. Threshold effects have been observed, where a certain concentration of the dye leads to significant changes in cellular and physiological functions . It is crucial to determine the safe dosage levels to minimize adverse effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. Enzymes such as laccase play a crucial role in the oxidative breakdown of the dye, leading to the formation of less harmful metabolites. These metabolic pathways involve the transfer of electrons and the formation of intermediate compounds, which are further processed by cellular enzymes . The interaction of this compound with cofactors such as NADH and FADH2 can also influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The dye can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components . The distribution of the dye within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The dye can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of the dye can influence its activity and the nature of its interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 62 typically involves the sulfonation of anthraquinone derivatives. The process begins with the nitration of anthraquinone to form 1-nitroanthraquinone, which is then reduced to 1-aminoanthraquinone. This intermediate undergoes sulfonation with sulfuric acid to produce the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of concentrated sulfuric acid and elevated temperatures to facilitate the sulfonation reaction.
Chemical Reactions Analysis
Types of Reactions: Acid Blue 62 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.
Reduction: this compound can be reduced to form leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Leuco forms of the dye.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
Acid Blue 62 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Comparison with Similar Compounds
Acid Blue 25: Another anthraquinone dye with similar applications but different color properties.
Acid Blue 9: A dye used in food coloring and cosmetics, known for its bright blue color.
Acid Blue 45: Used in textile dyeing, with slightly different shade and fastness properties compared to Acid Blue 62.
Uniqueness of this compound: this compound is unique due to its specific shade of blue, excellent lightfastness, and versatility in various applications. Its chemical structure allows for easy modification, making it suitable for a wide range of uses in different industries.
Properties
IUPAC Name |
sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDYMAHXZBQZKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044673 | |
| Record name | C.I. Acid Blue 62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-56-3 | |
| Record name | C.I. Acid Blue 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 62 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Blue 62?
A1: this compound has a molecular formula of C28H20N2O6S2 and a molecular weight of 540.6 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize AB62, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structure, functional groups, and degradation products. [, , , ]
Q3: What are the primary applications of this compound?
A3: AB62 is primarily used as a dye in the textile industry, particularly for dyeing nylon and wool fibers. [, ]
Q4: How does the structure of this compound influence its dyeing properties?
A4: The presence of sulfonate groups (-SO3-) in the AB62 molecule contributes to its solubility in water and its ability to bind to nylon fibers. Modifications to the molecule, such as replacing the sodium atom with alkylamines, can alter its solubility in different solvents and affect its dyeing characteristics. []
Q5: Why is this compound considered an environmental pollutant?
A5: The discharge of untreated textile wastewater containing AB62 poses significant environmental risks. This dye is known to be toxic to aquatic life and can persist in the environment, leading to aesthetic pollution and potential bioaccumulation. [, , , ]
Q6: How can white rot fungi (WRF) be used to remediate this compound pollution?
A6: Studies have demonstrated the effectiveness of WRF in decolorizing and detoxifying textile wastewater containing AB62. These fungi produce ligninolytic enzymes, such as laccase, lignin peroxidase, and manganese peroxidase, which can degrade the dye into less harmful products. [, , , ]
Q7: What are the mechanisms involved in the biodegradation of this compound by WRF?
A7: Research suggests that the biodegradation of AB62 by WRF involves a combination of enzymatic reactions, including dimerization of the dye molecule, breakdown into smaller fragments, and potential ring cleavage. The specific mechanisms and enzymes involved may vary depending on the fungal strain and environmental conditions. [, , , ]
Q8: What factors influence the efficiency of this compound degradation by AOPs?
A9: The efficiency of AB62 degradation by AOPs depends on factors like pH, the type and concentration of catalyst used (e.g., FeCl2, FeSO4), H2O2 concentration, and the initial dye concentration. Optimization of these parameters is crucial for achieving effective dye removal. [, ]
Q9: What materials have been investigated for the adsorption of this compound from aqueous solutions?
A10: Researchers have explored various materials for their potential to adsorb AB62 from wastewater, including coconut coir pith, mesoporous silica (SBA-15) modified with tannic acid, polypyrrole-coated tin oxide nanocomposites, and polyaniline/MCM-41 nanocomposites. [, , , ]
Q10: What factors influence the adsorption capacity of these materials?
A11: The adsorption capacity of these materials is influenced by several factors, including pH, contact time, adsorbent dosage, initial dye concentration, and temperature. Understanding the adsorption isotherms and kinetics is essential for optimizing the removal process. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


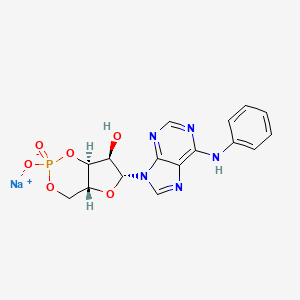
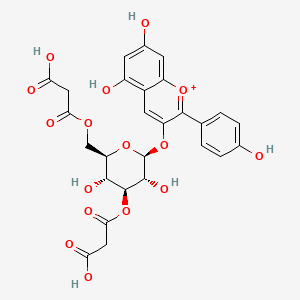
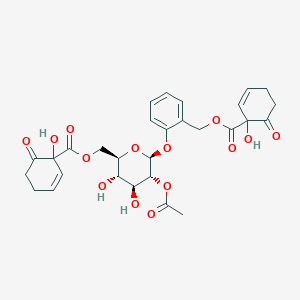


![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

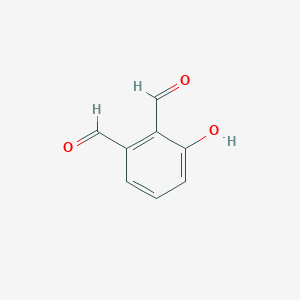
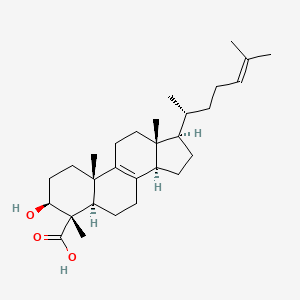
![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
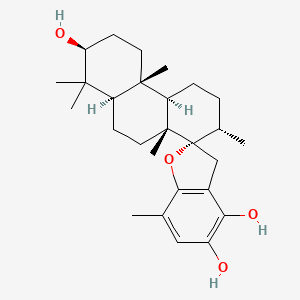

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)

